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Iodanylbenzene dichloride

Cat. No.: B8477163
M. Wt: 274.91 g/mol
InChI Key: UYULBUPHXKLNMO-UHFFFAOYSA-L
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Description

Historical Context and Development of Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry traces its origins to 1886 with the pioneering work of German chemist Conrad Willgerodt, who first synthesized (dichloroiodo)benzene, now more formally known as iodanylbenzene dichloride (PhICl₂). semanticscholar.orgcardiff.ac.ukwiley-vch.de This discovery marked the inception of studies into organic compounds where an iodine atom exhibits a higher oxidation state than the typical -1. wikipedia.org Following this initial breakthrough, other foundational hypervalent iodine compounds were prepared, including (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. semanticscholar.orge-bookshelf.de

Despite these early discoveries, research into polyvalent organoiodine compounds remained relatively limited for several decades. semanticscholar.orgwiley-vch.de A significant resurgence of interest, often described as a renaissance, began in the late 1970s and early 1980s. semanticscholar.orgprinceton.edu This renewed focus was driven by several factors, including the recognition that hypervalent iodine reagents could serve as mild, selective, and environmentally safer alternatives to toxic heavy metal oxidants like those based on lead, thallium, and mercury. princeton.edu The development of new synthetic applications and the commercial availability of key precursors further fueled the explosive growth of this field from the 1980s to the present day. semanticscholar.orgwiley-vch.deprinceton.edu The term "hypervalent" itself was formally established in 1969 to describe main group elements that possess more than the standard octet of electrons in their valence shell. princeton.edu

Table 1: Key Milestones in Early Hypervalent Iodine Chemistry

YearDiscoveryResearcher(s)
1886First synthesis of (dichloroiodo)benzene (PhICl₂)C. Willgerodt
1892Preparation of (diacetoxyiodo)benzene and iodosylbenzene-
1893Synthesis of 2-iodoxybenzoic acid (IBX)-
1894First report of diaryliodonium saltsC. Hartmann & V. Meyer
1969Establishment of the term "hypervalent"-

Academic Significance of this compound as a Reagent

This compound is a stable, yet reactive, crystalline solid that has carved a niche for itself as a versatile reagent in organic synthesis. wikipedia.org Its primary utility lies in its capacity to act as both an oxidizing agent and a chlorinating agent. wikipedia.org The reactivity of the compound stems from the electrophilic nature of the hypervalent iodine atom and the ability of the iodobenzene (B50100) moiety to function as a good leaving group. princeton.edu

In synthetic organic chemistry, this compound is frequently employed for the selective chlorination of various organic substrates. wikipedia.org One of its most well-documented applications is the anti-addition of two chlorine atoms across alkenes and alkynes, providing a reliable method for vicinal dichlorination under mild conditions.

Furthermore, this compound serves as a convenient precursor for the synthesis of other important iodine(III) and iodine(V) reagents. For instance, hydrolysis of this compound in the presence of a base yields iodosylbenzene (PhIO). wikipedia.org Subsequent oxidation of iodosylbenzene can produce iodoxybenzene (B1195256) (PhIO₂), another powerful oxidant. wikipedia.org This accessibility makes this compound a fundamental starting material in the exploration of hypervalent iodine chemistry. The reactions are characterized by their operational simplicity and the avoidance of harsh conditions or toxic byproducts, aligning with the principles of green chemistry. cardiff.ac.uk

Table 2: Key Synthetic Applications of this compound

Reaction TypeSubstrateProductSignificance
ChlorinationAlkenesVicinal DichloridesStereoselective anti-addition of chlorine.
ChlorinationAlkynesDichloroalkenesControlled addition of chlorine.
PrecursorWater (hydrolysis)Iodosylbenzene (PhIO)Synthesis of other iodine(III) reagents.

Nomenclature and Classification within Hypervalent Iodine Compounds

The classification and nomenclature of hypervalent iodine compounds can be approached through several systems. Hypervalent compounds are those in which the central atom, in this case, iodine, formally has more than eight electrons in its valence shell. wikipedia.orgprinceton.edu Iodine, being the largest and most electropositive of the stable halogens, readily forms these stable, higher-valent species. princeton.eduresearchgate.net

This compound is an iodine(III) compound, which signifies that the iodine atom is in a +3 oxidation state. wikipedia.org This classification is based on a convention where the more electronegative ligands (in this case, chlorine) are assigned a -1 charge.

Two primary nomenclature systems are used for these compounds:

IUPAC λ (Lambda) Convention : This system designates hypervalent compounds using the λ symbol to indicate the non-standard bonding number at the central atom. This compound is named Dichloro(phenyl)-λ³-iodane . wikipedia.orgwikipedia.org The 'λ³' specifies that the iodine atom has three valence shell bonding electron pairs, and 'iodane' is the parent hydride name for IH₃. princeton.edu Compounds with iodine in the +5 oxidation state are termed λ⁵-iodanes. wikipedia.org

Martin-Arduengo (N-X-L) Designation : This system classifies hypervalent species based on the number of valence electrons (N) around the central atom (X) and the number of ligands (L). For this compound, the iodine atom has 10 valence electrons (7 from iodine, 1 from the phenyl group, and 1 from each of the two chlorine atoms), is the central atom (I), and has three ligands (one phenyl, two chloro). Thus, it can be classified under this system, with the general structure for such compounds being ArIL₂. princeton.edu

The molecule adopts a T-shaped geometry as predicted by VSEPR theory, which is a common structural feature for λ³-iodanes. wikipedia.org

Table 3: Nomenclature and Classification of this compound

SystemClassification/NameExplanation
Oxidation StateIodine(III)The iodine atom has a formal oxidation state of +3.
IUPAC NameDichloro(phenyl)-λ³-iodaneIndicates a trivalent iodine center with two chloro and one phenyl ligand.
Common NameIodobenzene DichlorideA widely used, non-systematic name.
Classλ³-IodaneBelongs to the class of hypervalent iodine(III) compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2I-2 B8477163 Iodanylbenzene dichloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl2I-2

Molecular Weight

274.91 g/mol

IUPAC Name

iodobenzene;dichloride

InChI

InChI=1S/C6H5I.2ClH/c7-6-4-2-1-3-5-6;;/h1-5H;2*1H/p-2

InChI Key

UYULBUPHXKLNMO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)I.[Cl-].[Cl-]

Origin of Product

United States

Synthetic Methodologies for Iodanylbenzene Dichloride

Conventional Laboratory Preparative Routes

The preparation of iodanylbenzene dichloride in a laboratory setting has traditionally relied on a few well-established methods. These routes are characterized by their reliability and straightforward execution, making them staples in synthetic chemistry.

The most conventional and widely documented method for synthesizing this compound is the direct chlorination of iodobenzene (B50100). nih.govwikipedia.org This procedure, first reported by Willgerodt in 1886, remains a general and effective approach. nih.gov The synthesis involves passing chlorine gas through a solution of iodobenzene, typically dissolved in a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758). nih.govorgsyn.org

The reaction is generally conducted at low temperatures, often in an ice-salt bath, to manage the exothermic nature of the reaction and the stability of the product. orgsyn.org As dry chlorine gas is introduced into the solution, the product, a yellow crystalline solid, precipitates out. orgsyn.org This precipitation facilitates an easy isolation process, which involves simple filtration with suction, a minimal wash with cold solvent, and air-drying. orgsyn.org This method is known for its high efficiency, with reported yields often ranging from 87% to 94%. orgsyn.org For optimal results, the use of dry solvents and reagents is critical, as moisture can lead to reduced yields. orgsyn.org

Table 1: Representative Protocol for Direct Chlorination

ReactantSolventReagentConditionsYieldReference
Iodobenzene (0.5 mole)Dry Chloroform (150 ml)Dry Chlorine GasIce-salt bath, ~3 hours87–94% orgsyn.org

As an alternative to handling gaseous chlorine directly, oxidation-based strategies have been developed. These methods generate the active chlorinating species in situ through the oxidation of a more benign chloride source. A notable example is the use of 30% aqueous hydrogen peroxide in combination with hydrochloric acid. nih.gov This reaction is effectively carried out in a fluorinated alcohol, such as 1,1,1-trifluoroethanol, which not only serves as the reaction medium but also as an activator for the hydrogen peroxide. nih.gov The hydrogen peroxide oxidizes hydrochloric acid to produce molecular chlorine, which then reacts with the aryl iodide to form the desired dichloride. nih.gov

This oxidative chlorination has been shown to be highly effective, affording this compound in yields comparable to the classical method. For instance, using 2.0 molar equivalents of H₂O₂ and 4.0 molar equivalents of HCl resulted in an 89% isolated yield of the product. nih.gov The presence of electron-donating groups on the aromatic ring can facilitate the transformation, though the resulting products may be less stable. Conversely, electron-withdrawing groups can slow the reaction and necessitate a greater excess of reagents to achieve high yields. nih.gov

Table 2: Comparison of Synthetic Yields for this compound

MethodOxidant/ReagentChloride SourceIsolated YieldReference
Oxidative Procedure (Method B)30% H₂O₂ (2.0 mol equiv.)HCl (4.0 mol equiv.)89% nih.gov
Classical Method (Method D)Molecular Chlorine (Cl₂)N/A96% nih.gov

For many synthetic applications, this compound does not need to be isolated. Instead, it can be generated in situ and used directly in a subsequent reaction. This approach avoids the need to handle the crystalline, and somewhat unstable, solid product. orgsyn.org An alternative preparation involves generating chlorine in situ from the reaction of sodium hypochlorite (B82951) with hydrochloric acid, which then reacts with iodobenzene to form the desired compound. wikipedia.org

More advanced in situ strategies involve the use of other hypervalent iodine precursors. For example, the reaction of (diacetoxyiodo)benzene (B116549) (PIFA) with two equivalents of trimethylsilyl (B98337) chloride (TMSCl) in dichloromethane has been shown to generate this compound within the reaction mixture. This in situ formed reagent can then be used to effectively chlorinate various aromatic compounds. uab.cat This methodology circumvents the use of chlorine gas and provides a convenient route to the reactive intermediate. uab.cat

Scalable and Industrially Relevant Preparation Protocols

The direct chlorination of iodobenzene is not only a common laboratory method but has also proven to be scalable and industrially relevant. The same fundamental procedure has been successfully implemented at a pilot plant scale, demonstrating its robustness for larger-scale production. wikipedia.org A key advantage for industrial application is the precipitation of the product directly from the reaction mixture, which simplifies the isolation and purification process, a critical factor in large-scale manufacturing. wikipedia.orgorgsyn.org The high yields and the use of relatively inexpensive starting materials further contribute to its industrial viability. orgsyn.org

Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and safety, leading to the development of "greener" synthetic routes. In the context of this compound synthesis, this involves moving away from the use of highly toxic and hazardous gaseous chlorine.

The oxidation-based strategy using hydrogen peroxide and hydrochloric acid is a significant step toward a more sustainable process. nih.gov Hydrogen peroxide is considered a green oxidant, as its primary byproduct is water. This method avoids the transportation and handling of chlorine gas, mitigating significant safety risks. nih.gov Similarly, the in situ generation of chlorine from sources like sodium hypochlorite and HCl offers a safer alternative. wikipedia.org

Structural Elucidation and Bonding Characteristics of Iodanylbenzene Dichloride

Molecular Geometry and Stereochemical Aspects

The key structural parameters, including bond lengths and the principal bond angle, have been experimentally determined, providing precise insight into the molecular framework. usq.edu.au The two iodine-chlorine (I-Cl) bonds are nearly identical in length, and the chlorine-iodine-chlorine (Cl-I-Cl) bond angle is close to linear (180°), a hallmark of the apical positioning in this geometry. usq.edu.au

Table 1: Experimental Structural Parameters of Iodanylbenzene Dichloride usq.edu.au
ParameterValue
I-C Bond Length (Å)2.0977
I-Cl1 Bond Length (Å)2.48319
I-Cl2 Bond Length (Å)2.505926
Cl1-I-Cl2 Bond Angle (°)176.701

Hypervalent Bonding Models and Electronic Structure Analysis

The bonding in this compound is a classic example of hypervalency in a main group element. The iodine atom, with its ten valence electrons, is described as a 10-I-3 species according to the N-X-L nomenclature, where N is the number of valence electrons, X is the central atom, and L is the number of ligands. illinois.edu

Historically, the bonding in such compounds was rationalized by invoking the participation of d-orbitals in hybridization. However, modern theoretical and computational studies have shown that the d-orbitals of iodine are too high in energy to contribute significantly to bonding. core.ac.uk The currently accepted model for describing the bonding in the linear Cl-I-Cl moiety is the three-center four-electron (3c-4e) bond, first proposed by Pimentel and Rundle. wikipedia.org

This model involves the combination of a p-orbital from the central iodine atom with atomic orbitals from the two apical chlorine ligands. rsc.org This interaction forms three molecular orbitals:

A bonding orbital (σ) occupied by two electrons.

A non-bonding orbital (n) occupied by two electrons, primarily located on the chlorine ligands.

An anti-bonding orbital (σ*) which remains unoccupied.

This arrangement results in a net bond order of 0.5 for each I-Cl bond, explaining their relative length and weakness compared to a typical two-center two-electron bond. wikipedia.org The 3c-4e model successfully accounts for the bonding of the three atoms using only p-orbitals, without violating the octet rule for the ligands and providing a more accurate depiction of the electronic structure. rsc.org Electronic structure analysis indicates that the Lowest Unoccupied Molecular Orbital (LUMO) of PhICl₂ is a sigma symmetric anti-bonding orbital oriented along the Cl-I-Cl axis, which is central to its reactivity as an electrophilic chlorinating agent. usq.edu.au

Theoretical Investigations of Structure and Stability

Ab initio molecular orbital calculations and Density Functional Theory (DFT) have been employed to investigate the structure and stability of this compound and related species. These theoretical studies corroborate the experimental findings and provide deeper insights into the electronic environment of the molecule.

Computational models accurately predict the T-shaped geometry and the key structural parameters. For example, B3LYP-D3(BJ) calculations yield I-C and I-Cl bond distances of 2.107 Å and 2.543 Å, respectively, which are in close agreement with the experimental values from X-ray crystallography. usq.edu.au These calculations confirm the highly polarized nature of the hypervalent bond. illinois.edu

Table 2: Calculated vs. Experimental Bond Distances (Å) usq.edu.au
BondCalculated Value (B3LYP-D3(BJ))Experimental Value
I-C2.1072.0977
I-Cl2.5432.483 / 2.506

Reactivity and Mechanistic Pathways of Iodanylbenzene Dichloride

General Reactivity Profiles as a Hypervalent Iodine(III) Reagent

Iodanylbenzene dichloride (PhICl₂), also known as dichloro(phenyl)-λ³-iodane, is a prominent member of the hypervalent iodine(III) compound family. princeton.edu First synthesized in 1886, its utility as a versatile reagent in organic synthesis stems from its dual capacity as both a powerful oxidizing agent and a selective chlorinating agent. princeton.eduwikipedia.org As a stable, crystalline solid, it offers a significant practical advantage over the use of hazardous and difficult-to-handle chlorine gas. nih.gov The reactivity of PhICl₂ is driven by the hypervalent nature of the iodine atom, which is in the +3 oxidation state. The key to its function is the facile reduction of the iodine(III) center to a more stable iodine(I) state (iodobenzene), which is an excellent leaving group. princeton.edu

This compound's chemical properties are comparable to heavy metal oxidants like those of lead(IV) and thallium(III), but without their associated toxicity and environmental concerns. princeton.edu PhICl₂ participates in a wide array of transformations under mild conditions, including the chlorination of alkenes, alkynes, and activated aromatic systems, as well as the oxidation of various functional groups such as alcohols to carbonyl compounds. princeton.eduwikipedia.orgorganic-chemistry.org Furthermore, it serves as a crucial precursor for the synthesis of other significant hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) (PhIO) through hydrolysis, and other ArIL₂ compounds via ligand exchange. princeton.edunih.govresearchgate.net

Interactive Data Table: Reactivity Profiles of this compound
Reactivity TypeDescriptionTypical SubstratesProducts
Chlorinating AgentDelivers two chlorine atoms to a substrate, often via electrophilic or radical pathways. nih.govAlkenes, Alkynes, Activated ArenesDichloroalkanes, Dichloroalkenes, Chloroarenes
Oxidizing AgentAccepts two electrons, causing the oxidation of the substrate while the iodine(III) is reduced to iodine(I). wikipedia.orgAlcohols, SulfidesAldehydes/Ketones, Sulfoxides
Precursor for Reagent SynthesisActs as a starting material for other hypervalent iodine compounds through hydrolysis or ligand exchange. researchgate.netWater, Carboxylates, Fluoride (B91410) sourcesIodosobenzene (PhIO), PhI(OAc)₂, ArIF₂

Mechanistic Investigations of Transformations

The diverse reactivity of this compound can be understood through several distinct mechanistic pathways, primarily categorized as radical, ionic, and ligand exchange processes.

Under initiation by UV light or heat, the relatively weak iodine-chlorine bond in PhICl₂ can undergo homolytic cleavage to generate a chlorine radical (Cl•) and a phenyliodinyl radical (PhICl•). libretexts.orgwikipedia.org This initiation step is the gateway to free-radical chain reactions. libretexts.org

Initiation: A chlorine molecule is homolytically cleaved by ultraviolet radiation to form two chlorine atom radicals. wikipedia.org

Propagation: This phase consists of two key steps. First, a chlorine radical abstracts a hydrogen atom from an organic substrate (e.g., an alkane) to form hydrogen chloride and an alkyl radical. Subsequently, this alkyl radical reacts with a molecule of PhICl₂ to yield the chlorinated product and regenerate the phenyliodinyl radical, which can propagate the chain. libretexts.orglibretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org This can occur through the combination of two chlorine radicals, an alkyl radical and a chlorine radical, or two alkyl radicals. wikipedia.org

Interactive Data Table: Steps in the Radical Chlorination Mechanism
StepGeneral EquationDescription
InitiationPhICl₂ → PhICl• + Cl•Homolytic cleavage of an I-Cl bond to form initial radical species, typically induced by heat or light. libretexts.org
Propagation (Step 1)R-H + Cl• → R• + HClA chlorine radical abstracts a hydrogen from the substrate to form an alkyl radical. libretexts.org
Propagation (Step 2)R• + PhICl₂ → R-Cl + PhICl•The alkyl radical reacts with PhICl₂ to form the chlorinated product and propagate the chain.
TerminationCl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-RTwo radical species combine to terminate the chain reaction. libretexts.org

In the absence of radical initiators, this compound primarily reacts through ionic pathways, where it functions as an electrophilic chlorinating agent. nih.gov This is particularly common in reactions with electron-rich substrates like alkenes and activated arenes. latrobe.edu.au The mechanism can proceed via two potential routes. One involves the direct attack of the nucleophilic substrate on one of the chlorine atoms of PhICl₂, leading to the transfer of a chloronium ion equivalent ("Cl⁺") and the departure of iodobenzene (B50100).

Alternatively, kinetic studies have suggested that in some cases, PhICl₂ may exist in equilibrium with iodobenzene and molecular chlorine (Cl₂). latrobe.edu.au In this scenario, the molecular chlorine generated in situ acts as the active electrophile, which is then attacked by the nucleophilic substrate. latrobe.edu.auresearchgate.net This pathway is consistent with the observation that the reaction rate can be independent of the substrate concentration, indicating that the decomposition of PhICl₂ is the rate-determining step. latrobe.edu.au

Ligand exchange is a fundamental process in the chemistry of hypervalent iodine(III) compounds, including PhICl₂. princeton.edunih.gov The two chloride ligands, which occupy the apical positions in the molecule's T-shaped geometry, can be substituted by other nucleophilic ligands. princeton.eduwikipedia.org This process is crucial for the synthesis of other hypervalent iodine reagents from PhICl₂. For example, reaction with water leads to hydrolysis and the formation of iodosobenzene (PhIO), while reaction with sources of acetate (B1210297) or fluoride yields PhI(OAc)₂ or ArIF₂, respectively. nih.gov

The exchange process typically involves the nucleophilic attack of an incoming ligand on the electrophilic iodine center, which can proceed through an associative mechanism. scripps.edu The stability and reactivity of the resulting complex depend on the nature of the new ligands. Investigations into the interaction between PhICl₂ and pyridine (B92270) revealed that pyridine does not displace a chloride ion to form a cationic intermediate as previously thought. Instead, it forms a weak halogen-bonded complex with the iodine atom along the C-I bond axis, slightly elongating the I-Cl bonds but not fundamentally altering the reagent's primary structure. usq.edu.au

Influence of Activating Agents on Reactivity

The reactivity of this compound can be significantly enhanced by the presence of certain activating agents, most notably catalytic amounts of chloride ions. chemrxiv.orgrsc.org Studies on the electrophilic chlorination of anisole (B1667542) demonstrated that the addition of soluble chloride sources, such as tetrabutylammonium (B224687) chloride (NBu₄Cl), dramatically increases the rate of reaction. chemrxiv.org

The proposed mechanism for this activation involves the nucleophilic addition of a chloride ion to the iodine center of PhICl₂, forming the transient, more reactive trichlorophenyliodate(III) anion, [PhICl₃]⁻. chemrxiv.org This species is more prone to decomposition or to deliver an electrophilic chlorine atom to a substrate. It has also been shown that chloride ions accelerate the decomposition of PhICl₂ into iodobenzene and molecular chlorine, which can then act as the chlorinating agent. rsc.org

Additives like pyridine have also been observed to increase reaction rates. However, it is hypothesized that their primary role is not direct coordination to the iodine. Instead, pyridine acts as a base, reacting with trace amounts of HCl that may be present or formed during the reaction. This generates pyridinium (B92312) chloride, which provides the "free" chloride ions necessary for the catalytic activation of PhICl₂. chemrxiv.org

Interactive Data Table: Effect of Additives on the Chlorination of Anisole by PhICl₂
Additive (20 mol%)Conversion to 4-chloroanisole (B146269) after 60 minProposed Role
None (Baseline)LowUncatalyzed reaction.
PyridineIncreasedForms pyridinium chloride, providing a source of activating Cl⁻ ions. chemrxiv.org
Pyridinium chloride92%Directly provides activating Cl⁻ ions. chemrxiv.org
NBu₄Cl93%Directly provides a soluble source of activating Cl⁻ ions. chemrxiv.org
NBu₄OTfSlightly IncreasedTriflate anion shows weak activating properties compared to chloride. chemrxiv.org
Data derived from studies on the electrophilic chlorination of anisole. chemrxiv.org

Regioselectivity and Stereoselectivity in Chemical Reactions

This compound often exhibits predictable selectivity in its reactions, governed by the mechanistic pathway and the nature of the substrate.

Regioselectivity: In free-radical chlorinations of alkanes, the regioselectivity is determined by the relative stability of the potential radical intermediates formed during the hydrogen abstraction step. youtube.com The order of radical stability is tertiary > secondary > primary, due to hyperconjugation and steric effects. Consequently, PhICl₂ will preferentially chlorinate at the most substituted carbon atom that can support the most stable radical intermediate. libretexts.org For example, in the chlorination of 2-methylbutane, the major product would be 2-chloro-2-methylbutane, resulting from the formation of a tertiary radical. youtube.com

Stereoselectivity: In the ionic chlorination of alkenes, PhICl₂ typically exhibits high stereoselectivity, leading to anti-addition products. The mechanism is believed to proceed through a cyclic chloronium ion intermediate. The nucleophilic attack by the chloride ion (from PhICl₂ or another source) occurs on the opposite face of the three-membered ring, resulting in the exclusive formation of the trans-dichloroalkane. This stereochemical outcome is a hallmark of electrophilic halogen addition to double bonds.

Interactive Data Table: Selectivity in Reactions with PhICl₂
Type of SelectivityReaction TypeGoverning PrincipleExample Outcome
RegioselectivityRadical Halogenation of AlkanesFormation of the most stable radical intermediate (Tertiary > Secondary > Primary). youtube.comChlorination of propane (B168953) yields primarily 2-chloropropane (B107684) over 1-chloropropane.
StereoselectivityElectrophilic Addition to AlkenesAnti-addition via a cyclic chloronium ion intermediate.Chlorination of cyclohexene (B86901) yields trans-1,2-dichlorocyclohexane.

Applications of Iodanylbenzene Dichloride in Organic Transformations

Selective Halogenation Reactions

Iodanylbenzene dichloride is widely employed as a chlorinating agent, providing a source of electrophilic chlorine for reactions with various unsaturated systems. It facilitates the addition of chlorine across double and triple bonds and the substitution of hydrogen on aromatic rings and at positions alpha to olefinic groups.

Chlorination of Unsaturated Hydrocarbons (Alkenes and Alkynes)

This compound is an effective reagent for the selective dichlorination of alkenes and alkynes, converting them into the corresponding vicinal dichlorides. wikipedia.orgacs.org The reaction mechanism can be influenced by the specific conditions and substrates, proceeding through either an ionic or a free-radical pathway. acs.orgresearchgate.net For many simple olefins, the reaction is believed to proceed via an ionic mechanism involving a bridged chloronium ion intermediate, similar to the reaction with molecular chlorine, which typically results in anti-addition of the two chlorine atoms across the double bond. masterorganicchemistry.comleah4sci.com

In some cases, particularly with substrates like norbornene or under photochemical conditions, the reaction can follow a free-radical chain mechanism. researchgate.netresearchgate.net The reaction can also be catalyzed by silver salts, such as [Ag]₂[B₁₂Cl₁₂], which are proposed to abstract a chloride from PhICl₂ to generate a highly reactive [PhICl]⁺ species, enhancing the electrophilicity of the system. researchgate.netchemrxiv.org This catalytic approach allows for the rapid chlorination of substrates that are otherwise unreactive towards this compound alone. chemrxiv.org

SubstrateCatalyst/ConditionsProductYield (%)Reference(s)
Cyclohexene (B86901)[Ag]₂[B₁₂Cl₁₂], CDCl₃, rttrans-1,2-Dichlorocyclohexane99 chemrxiv.org
1-Octene[Ag]₂[B₁₂Cl₁₂], CDCl₃, rt1,2-Dichlorooctane99 chemrxiv.org
Stilbene (B7821643)(DHQ)₂PHAL, 4-Ph(C₆H₄)ICl₂Dichlorinated stilbene derivative- nih.gov
Phenylacetylene[Ag]₂[B₁₂Cl₁₂], CDCl₃, rt(E/Z)-1,2-Dichloro-1-phenylethene99 chemrxiv.org

Electrophilic Chlorination of Aromatic Systems

This compound serves as a solid source of chlorine for the electrophilic aromatic substitution of arenes. wikipedia.orgyoutube.com This application is particularly valuable for the regioselective monochlorination of electron-rich aromatic compounds such as phenols, anilines, and their derivatives. The reaction mechanism has been a subject of study, with evidence suggesting that in the presence of Lewis base catalysts like pyridine (B92270) or soluble chloride sources, this compound may first decompose to release molecular chlorine (Cl₂), which then acts as the active chlorinating agent. researchgate.netnih.gov

Alternatively, activation by a silver catalyst can generate a cationic iodine species, [PhICl]⁺, which acts as a potent electrophile. chemrxiv.org Furthermore, this compound can be formed in situ from other iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), and a chloride source like trimethylsilyl (B98337) chloride (TMSCl), providing an efficient method for the chlorination of moderately activated arenes. researchgate.netresearchgate.net

SubstrateCatalyst/ConditionsProductYield (%)Reference(s)
Anisole (B1667542)[Ag]₂[B₁₂Cl₁₂], CDCl₃, rt4-Chloroanisole (B146269)99 chemrxiv.org
AnisolePyridine (20 mol%), CDCl₃4-Chloroanisole77 (after 60 min) chemrxiv.org
1,3-Dimethoxybenzene[Ag]₂[B₁₂Cl₁₂], CDCl₃, rt4-Chloro-1,3-dimethoxybenzene99 chemrxiv.org
Iodobenzene (B50100)[Ag]₂[B₁₂Cl₁₂], CDCl₃, rt4-Chloroiodobenzene & 2-Chloroiodobenzene- chemrxiv.org

α-Chlorination of Olefinic Compounds

This compound can be used to achieve the chlorination of olefinic compounds at the α-position, a transformation that includes both allylic chlorination and the α-chlorination of α,β-unsaturated carbonyl compounds (enones). Allylic chlorination involves the substitution of a hydrogen atom on a carbon adjacent to a double bond. libretexts.org This reaction typically proceeds through a free-radical chain mechanism, which can be initiated by light (hν) or heat. askfilo.comyoutube.com The use of this compound under such conditions provides a controlled source of chlorine radicals. askfilo.com

In addition to allylic C-H bonds, this compound is effective for the α-chlorination of ketones and related carbonyl compounds. organic-chemistry.org For instance, ketones can be directly converted into their corresponding α-chloroketone acetals in a one-pot synthesis using this compound in ethylene (B1197577) glycol. organic-chemistry.org Depending on the substrate and reaction conditions, such as the use of wet dimethylformamide (DMF), this compound can also furnish α-chlorinated olefinic products from certain alkenes. organic-chemistry.org

Substrate TypeReagent/ConditionsProduct TypeReference(s)
Alkenes with allylic hydrogensPhICl₂, light (hν) or heatAllylic chloride askfilo.comyoutube.com
KetonesPhICl₂, ethylene glycolα-Chloroketone acetal organic-chemistry.org
Certain alkenesPhICl₂, wet DMFα-Chlorinated olefinic product organic-chemistry.org

Oxidative Conversion Reactions

As a hypervalent iodine compound, this compound possesses significant oxidizing properties. princeton.edu The iodine(III) center is readily reduced to iodine(I) (iodobenzene), making it a potent stoichiometric oxidant for a range of functional group transformations, including the conversion of alcohols to carbonyls and various oxidative halogenation processes.

Transformation of Alcohols to Carbonyl Compounds

A highly efficient and mild procedure for the oxidation of alcohols to their corresponding carbonyl compounds utilizes this compound as the stoichiometric oxidant in a system catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is notable for its high yields and selectivity under gentle reaction conditions, typically in the presence of pyridine as a base. organic-chemistry.org

Primary alcohols are selectively oxidized to aldehydes without significant over-oxidation to carboxylic acids, while secondary alcohols are smoothly converted to ketones. researchgate.netorganic-chemistry.org The protocol is also effective for the oxidation of 1,2-diols, which can yield either α-hydroxy ketones or α-diketones, depending on the amount of this compound used. organic-chemistry.orgorganic-chemistry.org A competitive study has demonstrated that this system preferentially oxidizes secondary alcohols over primary alcohols. researchgate.net

SubstrateReagent SystemProductYield (%)Reference(s)
1-PhenylethanolPhICl₂, TEMPO, PyridineAcetophenone98 organic-chemistry.org
Benzyl (B1604629) alcoholPhICl₂, TEMPO, PyridineBenzaldehyde99 organic-chemistry.org
CyclohexanolPhICl₂, TEMPO, PyridineCyclohexanone99 organic-chemistry.org
1-OctanolPhICl₂, TEMPO, PyridineOctanal92 organic-chemistry.org
Hydrobenzoin (1,2-Diol)PhICl₂ (1.1 eq), TEMPO, PyridineBenzoin (α-Hydroxy ketone)98 organic-chemistry.org
Hydrobenzoin (1,2-Diol)PhICl₂ (2.2 eq), TEMPO, PyridineBenzil (α-Diketone)96 organic-chemistry.org

Oxidative Halogenation Processes

Oxidative halogenation refers to reactions where a substrate undergoes simultaneous oxidation and halogenation. This compound can effect such transformations. For example, the reaction of certain alkenes with this compound in the presence of wet DMF can lead to difunctionalization, yielding regioselective chloroformyloxylated products. organic-chemistry.org This outcome represents a formal oxidative chlorination of the double bond.

Substrate TypeReagent/ConditionsProduct TypeReference(s)
Various AlkenesPhICl₂, wet DMFChloroformyloxylated products organic-chemistry.org
Activated IodoarenesHCl/H₂O₂ (forms ArICl₂ in situ)Chlorinated arenes nih.gov
EnaminesPhICl₂α,N-dichloroimines researchgate.net

Oxidative Cleavage Reactions

While this compound is primarily recognized for its chlorinating capabilities, it also participates in oxidative cleavage reactions, particularly of specific functional groups. A notable example is the oxidative cleavage of the carbon-nitrogen double bond in certain oxime derivatives. Although direct carbon-carbon bond cleavage by PhICl₂ is less common, its role in the fragmentation of specific substrates highlights its oxidative power.

In some cases, hypervalent iodine reagents analogous to this compound have been shown to effect the oxidative cleavage of α-oxo-ketoximes. In these reactions, the carbonyl-imino σ bond is cleaved to generate nitrile oxides. nih.gov This transformation underscores the potential of this compound to act as an oxidant in reactions that proceed via cleavage of bonds other than C-H or C=C. The reactivity in these systems is often initiated by the electrophilic character of the iodine(III) center, leading to a cascade of events that culminates in bond scission.

Difunctionalization of Alkenes and Related Substrates

This compound is a well-established reagent for the difunctionalization of alkenes, most notably in dichlorination reactions. The reaction of an alkene with PhICl₂ typically proceeds through an iodonium (B1229267) ion intermediate, which is then attacked by a chloride ion to afford the vicinal dichloride. This transformation provides a reliable method for the stereospecific addition of two chlorine atoms across a double bond. recercat.cat

Beyond simple dichlorination, this compound can be employed in more complex difunctionalization reactions in the presence of other nucleophiles. For instance, it mediates the regioselective and electrophilic oxythio/selenocyanation of o-(1-alkynyl)benzoates. frontiersin.org In these reactions, PhICl₂ activates a thiocyanate (B1210189) or selenocyanate (B1200272) source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN), to generate a reactive electrophilic species. This species then adds to the alkyne, followed by an intramolecular cyclization with the neighboring ester group to produce biologically relevant isocoumarin (B1212949) derivatives containing a thiocyanate or selenocyanate group. frontiersin.org

The general scheme for the PhICl₂-mediated difunctionalization of alkenes can be represented as follows:

SubstrateReagentsProductReference
AlkenePhICl₂Vicinal dichloride recercat.cat
o-(1-Alkynyl)benzoatePhICl₂, NH₄SCN4-Thiocyanato-isocoumarin frontiersin.org
o-(1-Alkynyl)benzoatePhICl₂, KSeCN4-Selenocyanato-isocoumarin frontiersin.org

Synthesis of Nitrogen-Containing Organic Compounds

This compound has proven to be a valuable tool in the synthesis of a variety of nitrogen-containing organic compounds through diverse reaction pathways.

A significant application of this compound is in the direct conversion of aldehydes to carbamoyl (B1232498) azides. organic-chemistry.orgthieme-connect.com This transformation is achieved by treating an aldehyde with a combination of this compound and sodium azide (B81097) (NaN₃) in acetonitrile. organic-chemistry.orgthieme-connect.com The reaction proceeds under relatively mild conditions and is applicable to both aliphatic and aromatic aldehydes, affording the corresponding carbamoyl azides in good to excellent yields. organic-chemistry.orgthieme-connect.com

Mechanistic studies suggest that the reaction involves the in situ formation of bis(azido)iodobenzene from PhICl₂ and NaN₃. This species can then generate azidyl radicals, which facilitate the homolysis of the aldehydic C-H bond, leading to the formation of the carbamoyl azide. organic-chemistry.org

Table 1: Synthesis of Carbamoyl Azides from Aldehydes using PhICl₂ and NaN₃ thieme-connect.com

AldehydeProductYield (%)
DecanalNonylcarbamoyl azide96
CyclohexanecarboxaldehydeCyclohexylcarbamoyl azide91
BenzaldehydePhenylcarbamoyl azide75
4-Chlorobenzaldehyde4-Chlorophenylcarbamoyl azide81

This compound is an effective oxidant for the conversion of aldoximes into highly reactive nitrile oxides. researchgate.net This reaction is a key step in the synthesis of various five-membered heterocyclic compounds, such as isoxazoles and isoxazolines, through subsequent [3+2] cycloaddition reactions with alkynes or alkenes, respectively. researchgate.netepa.govorganic-chemistry.org The oxidation of aldoximes with PhICl₂ provides a convenient in situ method for generating nitrile oxides, avoiding the need to isolate these often-unstable intermediates. researchgate.net

The reaction is believed to proceed through an intermediate formed by the reaction of the aldoxime with the hypervalent iodine reagent, which then undergoes elimination to furnish the nitrile oxide. organic-chemistry.org

Hypervalent iodine compounds, including those generated in situ from iodobenzene (the precursor to PhICl₂), have been shown to mediate Hofmann-type rearrangements of primary amides to produce amines with one less carbon atom. researchgate.net In these reactions, the hypervalent iodine species acts as an oxidant, converting the amide into an intermediate that rearranges to an isocyanate. wikipedia.orgmasterorganicchemistry.com The isocyanate can then be trapped with a nucleophile, such as water or an alcohol, to yield an amine or a carbamate, respectively. wikipedia.org The use of an in situ generated hypervalent iodine reagent from iodobenzene and an oxidant like Oxone offers a convenient alternative to the classical Hofmann rearrangement conditions which typically employ bromine and a strong base. researchgate.net

Carbon-Carbon Bond Formation Reactions

While this compound is not a direct reagent for the formation of carbon-carbon bonds, its role as an oxidant and a source of electrophilic chlorine can be instrumental in synthetic sequences that ultimately lead to C-C bond formation. For instance, the products of dichlorination reactions, vicinal dichlorides, can undergo subsequent reactions, such as dehydrochlorination to form vinyl chlorides, which are valuable precursors in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions for C-C bond formation. chemistry.coach

Furthermore, the generation of reactive intermediates, such as nitrile oxides from aldoximes using PhICl₂, enables cycloaddition reactions that form new carbon-carbon bonds in the process of constructing heterocyclic rings. researchgate.net In this context, this compound acts as a crucial facilitator for the key bond-forming step.

The broader family of hypervalent iodine reagents, particularly diaryliodonium salts which can be conceptually related to PhICl₂, are more directly involved in carbon-carbon bond-forming reactions, serving as electrophilic sources of aryl, alkenyl, or alkynyl groups. illinois.edu While PhICl₂ itself is primarily a chlorinating and oxidizing agent, its utility in generating substrates for key C-C bond-forming reactions underscores its indirect but valuable role in the construction of complex organic molecules.

Coupling with Carbon Nucleophiles

The electrophilic nature of the iodine center in this compound allows it to react with various nucleophiles, including carbon-based nucleophiles. While direct cross-coupling reactions analogous to those mediated by transition metals are not the primary application of this compound itself, its reactivity provides a foundation for understanding the behavior of related hypervalent iodine compounds in C-C bond formation. The core of this reactivity involves the formation of an intermediate iodine(III) species, which can then undergo reductive elimination to form the new carbon-carbon bond.

In the context of hypervalent iodine chemistry, coupling reactions with carbon nucleophiles often proceed through the formation of an iodonium ylide or a related intermediate. For instance, stabilized carbanions, such as those derived from active methylene (B1212753) compounds, can attack the iodine atom of a hypervalent iodine reagent. Although diaryliodonium salts are more commonly employed for direct arylation of carbon nucleophiles, the fundamental reactivity principles are shared with PhICl₂.

The general mechanism for the coupling of a carbon nucleophile (represented as Nu⁻) with a generic hypervalent iodine(III) species (ArIX₂) like this compound can be conceptualized as follows:

Nucleophilic Attack: The carbon nucleophile attacks the iodine center, displacing one of the ligands (in this case, a chloride ion) to form a transient iodine(III) intermediate.

Reductive Elimination: This intermediate can then undergo reductive elimination, where the aryl group (phenyl) and the nucleophilic carbon group are coupled together, forming a new C-C bond. The iodine is reduced from iodine(III) to iodine(I) in the form of iodobenzene (PhI).

While specific examples detailing the use of this compound in a wide array of direct couplings with simple carbon nucleophiles are not as prevalent in the literature as for other hypervalent iodine reagents, its role in related transformations provides a basis for its potential in this area.

α-Arylation Reactions

The α-arylation of carbonyl compounds is a significant transformation in organic synthesis, leading to the formation of a carbon-carbon bond at the α-position of a carbonyl group. Hypervalent iodine reagents have emerged as powerful tools for effecting such transformations under metal-free conditions. nih.gov

The reaction typically involves the enolate of the carbonyl compound as the carbon nucleophile. The proposed mechanism for the α-arylation of a carbonyl compound using a hypervalent iodine(III) reagent like this compound proceeds through the formation of an iodine(III) enolate intermediate. wikipedia.org

The key steps of the proposed mechanism are:

Enolate Formation: In the presence of a base, the carbonyl compound is deprotonated to form the corresponding enolate.

Formation of Iodine(III) Enolate: The enolate then attacks the electrophilic iodine center of the hypervalent iodine reagent. In the case of this compound, this would lead to the displacement of a chloride ion and the formation of a phenyliodonium (B1259483) enolate species.

Reductive Elimination or Rearrangement: This key intermediate can then undergo reductive elimination, where the phenyl group from the iodine atom is transferred to the α-carbon of the enolate, forming the α-arylated carbonyl compound and iodobenzene. wikipedia.org Alternatively, a rearrangement pathway may also be operative. nih.gov

This methodology has been successfully applied to a variety of carbonyl compounds, including ketones, esters, and amides, using various hypervalent iodine reagents. researchgate.net While diaryliodonium salts are frequently the reagents of choice for these reactions due to their ability to transfer a variety of aryl groups, the underlying mechanistic principles are applicable to this compound as a phenylating agent.

Research in this area has demonstrated that the nature of the hypervalent iodine reagent, the substrate, and the reaction conditions can influence the efficiency and outcome of the α-arylation. wikipedia.org The development of these metal-free arylation methods provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions. nih.gov

Iodanylbenzene Dichloride in the Context of Hypervalent Iodine Chemistry

Historical Role and Evolution in the Field

The journey of hypervalent iodine chemistry began in the late 19th century, with the first synthesis of a polyvalent organoiodine compound, iodanylbenzene dichloride (PhICl₂), by the German chemist Conrad Willgerodt in 1886. princeton.eduwiley-vch.de This discovery marked the inception of a new class of chemical reagents. Shortly after, in the 1890s and the early 20th century, other foundational hypervalent iodine compounds were prepared, including (diacetoxyiodo)benzene (B116549), iodosylbenzene, and iodylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. wiley-vch.de

Despite these early discoveries and the recognition of the oxidizing properties of this compound as early as 1893, the field of hypervalent iodine chemistry remained relatively dormant for many decades. princeton.edu A significant resurgence of interest, often described as a renaissance, has occurred over the past few decades. princeton.edu This renewed focus is driven by several factors that highlight the utility of these compounds in modern organic synthesis. A primary driver is the recognition that hypervalent iodine reagents exhibit chemical properties and reactivity similar to toxic heavy metal reagents, such as those containing lead(IV), thallium(III), and mercury(II), but without their significant environmental and health hazards. princeton.edu

The evolution of this compound and its analogues has been further spurred by the mild reaction conditions under which they can be employed and their general ease of handling. princeton.edu The development of methods for the in-situ generation of these reagents and, more recently, the application of electrochemistry to generate hypervalent iodine derivatives from simple iodoarenes, represents a significant advancement. frontiersin.org This modern approach aligns with the principles of green chemistry by using electricity as a clean oxidant, thus avoiding stoichiometric chemical oxidants and minimizing waste. frontiersin.org

Comparative Analysis with Other Hypervalent Iodine Reagents

This compound is a foundational member of the λ³-iodane family, which includes a variety of reagents widely used in organic synthesis. A comparative analysis with other prominent hypervalent iodine reagents reveals distinct differences in their stability, reactivity, and range of applications.

The most common hypervalent iodine compounds feature a central iodine atom in a +3 or +5 oxidation state. wiley-vch.de this compound, like (diacetoxyiodo)benzene (PIDA), is an iodine(III) reagent characterized by a T-shaped geometry as predicted by VSEPR theory. wikipedia.orgscripps.edu The two chlorine atoms occupy the apical positions, and the phenyl group and two lone pairs of electrons occupy the equatorial positions. This structure is key to its reactivity, which involves the reductive elimination of iodobenzene (B50100). princeton.edu

A key distinction lies in the stability of these reagents. While PIDA and Dess-Martin Periodinane (DMP) are stable, commercially available solids, this compound is known for its instability. wikipedia.orgresearchgate.net It is sensitive to moisture and light and tends to decompose upon standing, which is why it is not typically sold commercially and must be prepared fresh or generated in situ for use. wikipedia.orgresearchgate.net

In terms of reactivity, this compound's primary role is that of a selective chlorinating agent and a mild oxidant. wikipedia.org It is particularly effective for the chlorination of alkenes and alkynes. Its reactivity can be contrasted with other common reagents as follows:

ReagentFormulaIodine Oxidation StatePrimary ApplicationStability
This compound C₆H₅ICl₂+3Selective chlorination, oxidationLow; decomposes on standing
(Diacetoxyiodo)benzene (PIDA) C₆H₅I(OAc)₂+3General oxidant, oxidative cyclizationsHigh; commercially available solid
2-Iodoxybenzoic Acid (IBX) C₇H₅IO₄+5Oxidation of alcohols to aldehydes/ketonesHigh; commercially available solid
Dess-Martin Periodinane (DMP) C₁₃H₁₃IO₈+5Mild and selective oxidation of alcoholsModerate; can be shock-sensitive

While PIDA is a versatile oxidant used in a wide array of transformations, and IBX/DMP are premier reagents for the selective oxidation of alcohols, this compound's niche lies in its ability to deliver two chlorine atoms to a substrate under mild conditions.

Advantages and Limitations in Contemporary Organic Synthesis

The utility of this compound in modern organic synthesis is defined by a clear set of advantages and significant limitations.

Advantages:

Selective Chlorinating Agent : Its primary advantage is its function as a reliable source of electrophilic chlorine for the selective chlorination of various functional groups, particularly unsaturated systems like alkenes and alkynes. wikipedia.org

Mild Reaction Conditions : Like other hypervalent iodine reagents, it operates under mild conditions, avoiding the harsh and often acidic environments required by other chlorinating agents. princeton.edu

Reduced Toxicity Profile : It serves as a less toxic alternative to heavy-metal-based oxidants, contributing to the development of more environmentally benign synthetic protocols. princeton.edu

In Situ Generation : The challenge of its instability can be overcome by generating it in situ. This is commonly achieved by reacting iodobenzene with sources of chlorine like sulfuryl chloride or by oxidizing iodobenzene with reagents such as sodium perborate (B1237305) in the presence of hydrochloric acid, thereby avoiding the need to isolate the unstable compound. researchgate.net

Limitations:

Inherent Instability : The most significant drawback of this compound is its lack of stability. It decomposes upon storage, is sensitive to moisture, and must be used shortly after preparation. researchgate.net This instability prevents it from being commercially available on a wide scale. wikipedia.org

Limited Scope : Compared to more versatile hypervalent iodine reagents like PIDA or DMP, its applications are more specialized, focusing primarily on chlorination and some oxidation reactions.

Stoichiometric Use : Traditionally, the reagent is used in stoichiometric amounts, which results in the generation of iodobenzene as a byproduct. While less toxic than heavy metals, the generation of stoichiometric waste is a drawback in the context of atom economy and green chemistry.

The table below summarizes these key aspects:

FeatureAdvantagesLimitations
Reactivity Efficient and selective for chlorinations.Narrower scope compared to other hypervalent iodine reagents.
Handling & Storage Can be generated in situ from stable precursors.Unstable solid, sensitive to light and moisture, not commercially available.
Synthetic Utility Operates under mild reaction conditions.Often requires stoichiometric quantities, generating waste.
Environmental Profile Low toxicity compared to heavy metal reagents.Iodobenzene byproduct is still a waste product.

Advancements in Methodologies Employing Iodanylbenzene Dichloride

Catalytic Applications and Reoxidation in Metal Catalysis

While often used as a stoichiometric oxidant, iodanylbenzene dichloride plays a crucial role in catalytic processes, particularly in the context of metal-catalyzed reactions where it can act as a terminal oxidant to regenerate the active catalyst. This is of significant interest in palladium catalysis, which often involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle.

In palladium-catalyzed C-H functionalization reactions, a key step is the oxidation of the palladium center to a higher oxidation state to facilitate bond formation. This compound has been shown to effect the two-electron oxidation of palladium(II) complexes. For instance, the reaction of a cyclometalated benzo[h]quinoline (B1196314) palladium(II) dimer with PhICl₂ leads to the formation of a symmetrical Pd(III)-Pd(III) dimer. nih.gov This species is competent to undergo C-Cl bond-forming reductive elimination, demonstrating the role of PhICl₂ in promoting the formation of higher-valent palladium intermediates that are key to certain catalytic C-H functionalization pathways. nih.gov Although not a classic example of reoxidizing Pd(0) to Pd(II) in a cross-coupling cycle, this illustrates the capability of PhICl₂ to act as an oxidant for palladium, a fundamental requirement for its use as a reoxidant in catalytic cycles that proceed via a Pd(II)/Pd(IV) mechanism. nih.gov

The general utility of hypervalent iodine(III) reagents as oxidants in palladium catalysis is well-established for various transformations, including C-H acetoxylation and other oxidative coupling reactions. nih.gov In these systems, the hypervalent iodine reagent regenerates the active Pd(II) or higher-valent catalyst, allowing the catalytic cycle to continue.

Below is a table summarizing the role of PhICl₂ as an oxidant in a representative palladium-catalyzed transformation.

Catalytic SystemRole of this compoundTransformationRef.
Pd(II)-catalyzed C-H chlorinationOxidant for Pd(II) to generate Pd(III) intermediateC-H Chlorination nih.gov

Development and Utility of Polymer-Supported this compound Analogs

A significant advancement in the application of this compound has been the development of polymer-supported analogs. This approach addresses several drawbacks of using the reagent in solution-phase synthesis, such as the separation of the iodobenzene (B50100) byproduct from the reaction mixture. By immobilizing the reagent on a solid support, product purification is simplified to mere filtration, and the supported byproduct can often be regenerated and reused, aligning with the principles of green chemistry.

A convenient, one-pot method has been developed for the preparation of polystyrene-supported (dichloroiodo)benzene (PS-DCIB). thieme-connect.com This method utilizes readily available starting materials: polystyrene, iodine, and sodium hypochlorite (B82951) (commercial bleach). The resulting polymer-bound reagent can be used for a variety of transformations, including the chlorination of alkenes and arenes, as well as the oxidation of alcohols. thieme-connect.com

The key advantage of this methodology is the recyclability of the reagent. After the reaction, the polymer-supported iodobenzene byproduct is recovered by filtration. It can then be re-chlorinated using aqueous sodium hypochlorite and hydrochloric acid to regenerate the active PS-DCIB. This regenerated reagent can be used in subsequent reactions with minimal loss of activity. For example, in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, the PS-DCIB was recycled and reused three times, affording yields of 91%, 90%, and 90% in the successive runs. thieme-connect.com

The table below outlines the synthesis and application of this recyclable polymer-supported reagent.

ReagentPreparation MethodApplicationsRecyclabilityRef.
Polystyrene-supported (dichloroiodo)benzene (PS-DCIB)One-pot reaction of polystyrene, iodine, and NaOClChlorination of alkenes and arenes; Oxidation of alcoholsRecovered by filtration and re-chlorinated; reused 3 times with ~90% yield thieme-connect.com

Innovative Activation Strategies for Enhanced Chemical Reactivity

The reactivity of this compound can be significantly enhanced through various activation strategies. These methods typically aim to increase the electrophilicity of the chlorine atoms or to generate more reactive chlorinating species.

Lewis and Brønsted Acid/Base Activation: The activation of PhICl₂ by Lewis bases has been studied kinetically. Catalytic amounts of chloride ions or pyridine (B92270) can induce the release of molecular chlorine (Cl₂), which then acts as the active chlorinating agent for aromatic substrates. kuleuven.be This activation is thought to proceed through the formation of a more reactive intermediate. Similarly, both Lewis acids and Lewis bases have been shown to catalyze the gem-dichlorination of diazoacetate derivatives with this compound, proceeding rapidly and chemoselectively.

Photochemical Activation: this compound can participate in free-radical chlorination reactions. beilstein-journals.org Such radical chain reactions are often initiated by the input of energy, typically in the form of heat or ultraviolet (UV) light. libretexts.orgyoutube.com Photochemical initiation involves the absorption of a photon to induce homolytic cleavage of a bond, generating radical species that propagate the chain reaction. libretexts.org In the context of PhICl₂, irradiation with UV light can be proposed to initiate the homolytic cleavage of an I-Cl bond, generating a chlorine radical and an iodanyl radical, which can then initiate the chlorination of suitable substrates. This method allows for reactions to be conducted at low temperatures, which can be advantageous for thermally sensitive compounds. libretexts.org

Sonochemical Activation: Ultrasound-assisted organic synthesis, or sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. libretexts.org This phenomenon can enhance chemical reactivity by promoting radical formation or by improving mass transport in heterogeneous reactions. libretexts.orgscispace.com While specific studies on the sonochemical activation of this compound are not extensively reported, the general principles of sonochemistry suggest it as a potential method for promoting its reactions. The high-energy environment created by cavitation could facilitate the homolytic cleavage of the I-Cl bond, initiating radical chlorination pathways, or enhance the rate of ionic chlorinations by improving mixing and mass transfer at interfaces.

The following table summarizes these innovative activation strategies.

Activation StrategyMechanismPotential ApplicationsRef.
Lewis Base (e.g., Pyridine, Cl⁻)Formation of more reactive intermediates, release of Cl₂Electrophilic aromatic chlorination kuleuven.be
Lewis Acid/Base CatalysisActivation of the I-Cl bondgem-Dichlorination of diazo compounds
Photochemical ActivationHomolytic cleavage of I-Cl bond to form chlorine radicalsFree-radical chlorination of alkanes and other substrates beilstein-journals.orglibretexts.orgyoutube.com
Sonochemical Activation (Proposed)Acoustic cavitation leading to localized high energy for bond cleavage or enhanced mass transportPromotion of chlorination reactions under mild conditions libretexts.orgscispace.com

Integration into Continuous Flow Systems for Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of this compound chemistry into flow systems represents a significant methodological advancement.

A notable example is the development of an environmentally benign iodine(I)/iodine(III) electrocatalytic platform for the in situ generation of dichloroiodoarenes within a continuous flow setup. researchgate.netnih.gov In this system, an iodoarene is used as an electrocatalyst. It is first oxidized at an electrode and then undergoes a chloride ligand exchange to form the active dichloroiodoarene species, such as this compound. This in situ generation avoids the need to handle the solid PhICl₂, which can have limited stability. researchgate.netnih.gov

The generated reagent is then immediately used in the flow stream to perform various chlorination reactions, including the dichlorination of alkenes and chlorocyclization reactions. researchgate.netnih.gov This approach not only improves safety and atom economy by using the iodine source catalytically but also allows for precise control over reaction parameters like residence time and concentration, which is a hallmark of flow chemistry. thieme-connect.de The use of a microflow reactor in these systems facilitates rapid screening of reaction conditions and efficient synthesis. nih.gov

This integration of electrochemistry and flow synthesis provides a modern, sustainable, and efficient way to perform chlorinations that traditionally rely on the stoichiometric use of this compound in batch reactors.

The table below details the key features of integrating this compound chemistry into a continuous flow system.

SystemMethodologyKey AdvantagesExample ReactionsRef.
Electrocatalytic Continuous Flow ReactorIn situ electrocatalytic generation of dichloroiodoarenes from iodoarenesImproved safety (avoids handling solid PhICl₂), catalytic use of iodine source, precise reaction control, scalabilityDichlorination of alkenes, monochlorinations, chlorocyclizations researchgate.netnih.gov

Emerging Research Frontiers and Future Perspectives

Advanced Computational Studies and Mechanistic Insights

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms by which iodanylbenzene dichloride participates in chemical reactions. nih.govacs.org These theoretical studies provide insights into transition states, reaction intermediates, and energy profiles that are often difficult to capture through experimental methods alone.

Computational investigations have been crucial in understanding the nuanced behavior of PhICl₂ in various transformations. For instance, DFT calculations have been employed to study the oxidative addition of this compound to gold(I) complexes. rsc.orgrsc.org These studies revealed an unprecedented stepwise mechanism, challenging previously held assumptions of a concerted process. rsc.org The calculations demonstrated that the energy of the gold(I) dx²-y² orbital is a key determinant for the ease of the oxidative addition reaction. rsc.orgrsc.org

Furthermore, computational analysis has shed light on the role of catalysts and additives in reactions involving PhICl₂. A thorough investigation into the dichlorination of diazoacetates catalyzed by pyridine (B92270) found that the amine serves to activate the PhICl₂. utas.edu.au The computational model showed that pyridine facilitates the decomposition of this compound into iodobenzene (B50100) (PhI) and molecular chlorine (Cl₂), with the in situ generated Cl₂ being the active chlorinating agent. utas.edu.au This insight is critical for optimizing reaction conditions and expanding the scope of such catalytic systems.

Mechanistic studies, supported by DFT calculations, also help to rationalize the reactivity and product selectivity in reactions with various substrates, including organometallic compounds of palladium, platinum, and iridium. nih.gov These computational approaches are vital for distinguishing between different potential pathways, such as radical versus ionic mechanisms, which has been a long-standing point of discussion in hypervalent iodine chemistry. nih.govacs.org

Table 1: Computational Studies on this compound Mechanisms
Reaction StudiedComputational MethodKey Mechanistic InsightReference(s)
Oxidative Addition to Au(I) ComplexesDFTProceeds via an unprecedented stepwise mechanism; ease of reaction depends on the energy of the Au(I) dx²-y² orbital. rsc.org, rsc.org
Pyridine-Catalyzed DichlorinationDFTPyridine acts as a catalyst to decompose PhICl₂ into PhI and Cl₂, with Cl₂ being the active chlorinating species. utas.edu.au
Reactions with Transition Metal ComplexesDFTElucidation of structures and properties of oxidized organometallic compounds. nih.gov

Exploration in Novel Reaction Classes and Chemical Transformations

While traditionally known as a chlorinating and oxidizing agent, recent research has unveiled novel and unexpected reactivity for this compound, expanding its synthetic utility into new classes of chemical transformations. These discoveries often lead to the development of highly efficient and selective methods for synthesizing valuable chemical motifs.

One of the most significant recent findings is the use of this compound in reactions that proceed via carbon-carbon bond cleavage. This unusual reactivity allows for the transformation of complex substrates into valuable difunctionalized products. For example, in the presence of a Lewis acid, (diacetoxyiodo)benzene (B116549) can generate PhICl₂ in situ, which then mediates the oxidative cleavage of 3-oxo-butanamides to afford 2,2-dihalo-N-phenylacetamides. This transformation provides a novel route to synthetically important α,α-dihalocarbonyl building blocks.

Beyond C-C bond cleavage, PhICl₂ has been employed in a variety of other innovative transformations:

Oxidation of Alcohols: In conjunction with TEMPO as a catalyst, it provides a highly efficient and mild system for the oxidation of alcohols. This method can selectively convert 1,2-diols to either α-hydroxy ketones or α-diketones depending on the stoichiometry of the oxidant.

Chlorination of Alkyl Phenyl Sulfides: It enables a rapid and mild nucleophilic chlorination of secondary and tertiary alkyl phenyl sulfides. A key advantage of this method is its high stereospecificity, allowing enantioenriched benzylic sulfides to be converted to their corresponding chlorides with inversion of configuration.

α-Carbonyl Dihalogenation: In combination with a Lewis acid or base catalyst, this compound can achieve the gem-dichlorination of diazoacetate derivatives, proceeding rapidly and chemoselectively.

These examples highlight the ongoing efforts to uncover new reaction pathways mediated by this compound, moving beyond its classical applications.

Table 2: Selected Novel Transformations Using this compound
Reaction ClassSubstrate TypeProduct TypeKey Feature
Oxidative C-C Cleavage3-Oxo-butanamides2,2-Dichloro-N-phenylacetamidesNovel route to difunctionalized acetamides.
Alcohol OxidationPrimary/Secondary AlcoholsAldehydes/KetonesMild, TEMPO-catalyzed system.
Nucleophilic ChlorinationAlkyl Phenyl SulfidesAlkyl ChloridesHigh stereospecificity with inversion of configuration.
gem-DichlorinationDiazoacetate Derivativesgem-Dichloro CarbonylsRapid and chemoselective transformation.

Design and Synthesis of New Derivatives and Analogues with Tuned Reactivity

To overcome limitations of this compound, such as its instability and limited solubility, and to enhance its reactivity and selectivity, significant research has been directed towards the design and synthesis of new derivatives and analogues. By modifying the aryl backbone or the ligands on the iodine center, chemists can fine-tune the compound's electronic and steric properties. libretexts.org

A prominent strategy involves the introduction of fluorous ponytails to the aryl ring. nih.govresearchgate.net Fluorous aryl and alkyl iodine(III) dichlorides have been synthesized and shown to be effective chlorinating agents. nih.gov A major advantage of these analogues is the simplified purification process; the fluorous iodide co-product can be easily separated from the desired organic product via a fluorous/organic liquid-liquid biphase workup and subsequently reoxidized for reuse. nih.gov This approach enhances the sustainability and practicality of these reagents. nih.govresearchgate.net

The electronic nature of substituents on the aromatic ring also plays a critical role in modulating reactivity. libretexts.orgnih.gov Electron-withdrawing groups on the aryl ring generally increase the electrophilicity and oxidizing power of the iodine(III) center. This principle has been demonstrated in studies where substituted (diacetoxyiodo)benzenes are used as pre-oxidants; analogues with electron-withdrawing groups show significantly higher reaction rates in certain oxidation reactions compared to those with electron-donating groups. nih.gov

Furthermore, the strategic placement of bulky substituents can influence the regioselectivity of reactions. researchgate.net For instance, in nucleophilic fluorination reactions using related diaryliodonium salts, a bulky ortho-substituent can direct the incoming nucleophile to the other, less hindered aryl ring, thereby controlling the reaction outcome. researchgate.net While not PhICl₂ itself, this principle of steric control is directly applicable to the design of next-generation this compound analogues for selective transformations.

Table 3: Examples of this compound Analogues with Tuned Properties
Analogue TypeModificationAdvantage(s)Reference(s)
Fluorous DerivativesAttaching fluorous alkyl chains (e.g., Rf8) to the aryl ring.Enables easy separation and recycling of the iodide byproduct via biphase workups. nih.gov, researchgate.net
Electronically-Tuned AnaloguesIntroducing electron-withdrawing or -donating groups on the aryl ring.Modulates the reactivity; electron-withdrawing groups can increase oxidation rates. nih.gov
Sterically-Hindered AnaloguesIncorporating bulky ortho-substituents.Can control regioselectivity in substitution reactions. researchgate.net

Q & A

Q. What are the optimal synthetic routes for iodanylbenzene dichloride, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : Synthetic routes should be evaluated using controlled chlorination of iodobenzene derivatives under varying solvents (e.g., dichloromethane vs. carbon tetrachloride), catalysts (e.g., Lewis acids like FeCl₃), and temperatures. Reproducibility requires detailed documentation of stoichiometry, reaction time, and purification steps (e.g., recrystallization or column chromatography). Standardization should follow protocols emphasizing purity validation via melting point analysis and spectroscopic consistency, as outlined in experimental reproducibility guidelines .

Q. How can researchers characterize this compound using spectroscopic techniques, and what benchmarks ensure data accuracy?

  • Methodological Answer : Use a combination of 1H^1\text{H}/13C^13\text{C} NMR to confirm aromatic proton environments and chlorine/iodine substitution patterns. IR spectroscopy can validate C-I and C-Cl bond stretches, while mass spectrometry (EI-MS) confirms molecular ion peaks. Calibrate instruments using certified reference materials (e.g., NIST standards) and cross-validate with elemental analysis for halogen content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement fume hood use for synthesis and handling due to potential halogenated volatile byproducts. Toxicity assessments should include acute exposure studies (e.g., LD₅₀ in rodent models) and environmental hazard profiling (e.g., aquatic toxicity assays). Safety data sheets (SDS) must align with regulatory frameworks for halogenated aromatics, as seen in paraquat dichloride toxicity documentation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics of this compound in cross-coupling reactions?

  • Methodological Answer : Conduct comparative kinetic studies under controlled conditions (solvent polarity, temperature, catalyst loading). Use Arrhenius plots to isolate temperature-dependent variables and DFT calculations to model transition states. Address discrepancies by validating data against independent replicates and publishing raw datasets for peer scrutiny, as recommended in gap analysis frameworks .

Q. How can computational modeling predict this compound’s stability under varying conditions, and what experimental validations are required?

  • Methodological Answer : Employ density functional theory (DFT) to simulate degradation pathways (e.g., hydrolysis or photolysis) and molecular dynamics (MD) to assess thermal stability. Validate predictions experimentally via accelerated aging studies (e.g., 70°C/75% RH) paired with HPLC monitoring. Correlate computational results with DSC/TGA data to confirm decomposition thresholds .

Q. What in vitro models are appropriate for assessing this compound’s cytotoxicity, and how do researchers account for metabolite interference?

  • Methodological Answer : Use human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines for LC₅₀ determination via MTT assays. Mitigate metabolite interference by incubating compounds with liver microsomes (e.g., S9 fractions) and analyzing via LC-MS/MS. Reference paraquat dichloride studies, which differentiate parent compound toxicity from reactive oxygen species (ROS) generated by metabolites .

Q. How can isotopic labeling (e.g., 125I^{125}\text{I}125I) elucidate mechanistic pathways in this compound-mediated reactions?

  • Methodological Answer : Synthesize 125I^{125}\text{I}-labeled analogs to track halogen transfer in catalytic cycles (e.g., Ullmann coupling). Use scintillation counting or autoradiography to quantify isotopic distribution in products and byproducts. Compare results with non-radiolabeled controls to validate mechanistic hypotheses, adhering to radiation safety protocols .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing conflicting data on this compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Apply multivariate regression to correlate solubility with solvent parameters (e.g., dielectric constant, Hansen solubility). Use Grubbs’ test to identify outliers and Bayesian meta-analysis to reconcile conflicting datasets. Publicly archive raw solubility data in repositories like Zenodo to enhance transparency .

Q. How should researchers design studies to ensure reproducibility in this compound’s catalytic applications?

  • Methodological Answer : Adopt standardized reporting templates for catalyst loading, substrate ratios, and reaction atmospheres (e.g., inert vs. aerobic). Include negative controls (e.g., catalyst-free reactions) and validate results across independent labs. Follow guidelines for experimental rigor, as emphasized in clinical trial frameworks for radiopharmaceuticals like radium-223 dichloride .

Ethical & Regulatory Considerations

Q. What ethical guidelines govern the use of this compound in animal studies?

  • Methodological Answer :
    Obtain institutional animal care committee (IACUC) approval for toxicity studies. Adhere to the 3Rs principle (Replacement, Reduction, Refinement) and report humane endpoints (e.g., weight loss >20%). Reference paraquat dichloride’s regulatory documentation for dose justification and species-specific ethical thresholds .

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